molecular formula C16H16ClN3 B14702711 as-Triazine, 3-(p-chloro-alpha-phenylbenzyl)-1,4,5,6-tetrahydro- CAS No. 22201-93-0

as-Triazine, 3-(p-chloro-alpha-phenylbenzyl)-1,4,5,6-tetrahydro-

Cat. No.: B14702711
CAS No.: 22201-93-0
M. Wt: 285.77 g/mol
InChI Key: CYVJNUPECIMGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

as-Triazine, 3-(p-chloro-alpha-phenylbenzyl)-1,4,5,6-tetrahydro-: is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a p-chloro-alpha-phenylbenzyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of as-Triazine, 3-(p-chloro-alpha-phenylbenzyl)-1,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of Diamines and Nitriles: This method involves the reaction of diamines with nitriles in the presence of a catalyst.

    Condensation Reactions: Condensation of aldehydes or ketones with amines can also lead to the formation of triazine rings.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: For controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The p-chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions may produce various substituted triazines.

Scientific Research Applications

Chemistry

    Catalysis: Triazine derivatives are often used as catalysts in organic synthesis.

    Material Science: Used in the development of advanced materials, such as polymers and resins.

Biology

    Biological Probes: Used as probes to study biological processes.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for their potential therapeutic properties, such as anticancer or antimicrobial activities.

Industry

    Agriculture: Used in the formulation of herbicides and pesticides.

    Textile Industry: Employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of as-Triazine, 3-(p-chloro-alpha-phenylbenzyl)-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate biological responses.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Triazine: The parent compound with a simple triazine ring.

    Chlorotriazine: Triazine derivatives with chlorine substituents.

    Phenyltriazine: Triazine compounds with phenyl groups.

Uniqueness

The presence of the p-chloro-alpha-phenylbenzyl group in as-Triazine, 3-(p-chloro-alpha-phenylbenzyl)-1,4,5,6-tetrahydro- imparts unique chemical properties, such as increased stability and specific reactivity, distinguishing it from other triazine derivatives.

Properties

CAS No.

22201-93-0

Molecular Formula

C16H16ClN3

Molecular Weight

285.77 g/mol

IUPAC Name

3-[(4-chlorophenyl)-phenylmethyl]-1,2,5,6-tetrahydro-1,2,4-triazine

InChI

InChI=1S/C16H16ClN3/c17-14-8-6-13(7-9-14)15(12-4-2-1-3-5-12)16-18-10-11-19-20-16/h1-9,15,19H,10-11H2,(H,18,20)

InChI Key

CYVJNUPECIMGIT-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(NN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.